8-Shogaol

Übersicht

Beschreibung

8-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of gingerol during the drying process of ginger. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Wissenschaftliche Forschungsanwendungen

Introduction to 8-Shogaol

This compound, a bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention in scientific research due to its diverse pharmacological properties. It is one of the shogaols, which are formed through the dehydration of gingerols during the drying process of ginger. This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound has been shown to possess substantial antioxidant properties. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in cells. A study demonstrated that different drying methods of ginger significantly influenced the levels of shogaols, including this compound, which in turn affected the antioxidant capacity of ginger extracts .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been extensively studied. It has been found to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In particular, this compound targets the TRPV1 receptor, which plays a crucial role in pain signaling and inflammation . Clinical trials have suggested that it may alleviate symptoms related to inflammatory conditions.

Anticancer Properties

This compound exhibits promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can enhance the efficacy of radiation therapy in radioresistant gastric cancer models by promoting apoptosis through specific molecular pathways . Additionally, its ability to disrupt microtubule dynamics contributes to its cytotoxic effects on cancer cells .

Pain Management

Research indicates that this compound can alleviate acute and chronic pain by modulating pain pathways. Its interaction with TRPV1 receptors suggests a mechanism for pain relief, making it a potential candidate for developing analgesic therapies .

Gastroprotective Effects

This compound has been studied for its gastroprotective properties, particularly in preventing gastric ulcers. It appears to enhance mucosal defense mechanisms and reduce gastric acid secretion, thus providing protection against ulcer formation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human gastric cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways. This suggests that this compound could be integrated into treatment regimens for gastric cancer patients.

Case Study 2: Pain Relief in Inflammatory Conditions

In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in notable reductions in pain scores compared to placebo groups. This highlights its potential as an alternative or adjunct therapy for managing chronic pain.

Data Table: Summary of Biological Activities

Wirkmechanismus

Target of Action

8-Shogaol primarily targets Cyclooxygenase-2 (COX-2) and Transforming growth factor beta-activated kinase 1 (TAK1) . COX-2 is an enzyme involved in inflammation and pain, while TAK1 is a kinase that plays a crucial role in cellular responses to pro-inflammatory cytokines .

Mode of Action

This compound inhibits COX-2, leading to a reduction in inflammation . It also selectively targets TAK1, suppressing the IKK, Akt, and MAPK signaling pathways, thereby reversing synovitis and rheumatoid arthritis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a protein complex involved in the immune response . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β . Additionally, this compound undergoes glucuronidation, a major phase II metabolic pathway, primarily by the UGT2B7 enzyme .

Result of Action

At the molecular level, this compound induces apoptosis in cancer cells . It also causes G2/M cell cycle arrest, leading to aberrant mitotic cell death associated with tubulin aggregation . At the cellular level, it exhibits anti-inflammatory and anti-cancer activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the chemical composition and activity of this compound can vary based on the habitat and ecological environment of the ginger plant

Biochemische Analyse

Biochemical Properties

8-Shogaol has been found to interact with several enzymes and proteins. It inhibits COX-2, an enzyme involved in inflammation, with an IC50 value of 17.5 μM . It also selectively targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways, thereby reversing inflammation and rheumatoid arthritis .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion in THP-1 macrophages . It also has antiplatelet, anticancer, and anti-inflammatory activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of caspase-1, a key enzyme in the inflammatory response . It also targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After hot air drying with variable temperature, contents of 6-, 8-, and 10-gingerols decreased, while contents of 6-, 8-, and 10-shogaol increased .

Metabolic Pathways

This compound is metabolized through the glucuronidation pathway, with UGT2B7 identified as the main contributor to its glucuronidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Shogaol can be achieved through several methods. One common method involves the dehydration of 8-Gingerol. This process typically requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid, to facilitate the removal of a water molecule from 8-Gingerol, resulting in the formation of 8-Shogaol.

Industrial Production Methods: In an industrial setting, 8-Shogaol is often produced by drying ginger at high temperatures. The dehydration process converts gingerols to shogaols. This method is preferred due to its simplicity and cost-effectiveness. The dried ginger is then extracted using solvents like ethanol or methanol to isolate 8-Shogaol.

Types of Reactions:

Oxidation: -Shogaol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: It can be reduced to form -Gingerol.

Substitution: -Shogaol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction.

Major Products:

Oxidation: Oxidized derivatives of -Shogaol.

Reduction: -Gingerol.

Substitution: Various substituted shogaol derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

8-Shogaol ähnelt anderen Verbindungen, die in Ingwer vorkommen, wie z. B. 6-Shogaol und 10-Shogaol. Es ist in seinen spezifischen pharmakologischen Eigenschaften und seiner Potenz einzigartig.

- 6-Shogaol: Ähnlich in der Struktur, unterscheidet sich aber in der Länge der Kohlenstoffkette. Es weist auch entzündungshemmende und krebshemmende Eigenschaften auf, jedoch mit unterschiedlicher Potenz.

- 10-Shogaol: Hat eine längere Kohlenstoffkette und ähnliche pharmakologische Aktivitäten, kann sich aber in seiner Wirksamkeit und Bioverfügbarkeit unterscheiden.

Biologische Aktivität

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), is recognized for its significant biological activities, particularly in anti-inflammatory and anticancer effects. It is a dehydration product of gingerols, specifically formed during the drying process of ginger rhizomes. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure, which includes a Michael acceptor moiety that enhances its reactivity with nucleophiles. This structural feature is crucial for its biological activity, particularly in inhibiting inflammatory pathways and cancer cell proliferation.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been substantiated by various studies:

- Mechanism of Action : this compound has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It affects key signaling pathways including NF-kB and MAPK, leading to decreased production of inflammatory cytokines like TNF-α and IL-6 .

- In Vitro Studies : In human monocytic U937 cells, this compound effectively reduced the mRNA levels of COX-2, indicating its role as a potent inhibitor of PGE2 production . In RAW 264.7 macrophages stimulated with LPS, it significantly suppressed the activation of NF-kB and reduced the secretion of inflammatory mediators .

- In Vivo Studies : Research indicates that this compound can inhibit leukocyte infiltration in inflamed tissues and reduce edema in animal models . These findings suggest its potential therapeutic application in inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Proliferation Inhibition : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A notable study showed that treatment with this compound resulted in significant tumor growth inhibition in xenograft models. The compound was found to downregulate oncogenic signaling pathways while upregulating tumor suppressor genes .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Biofilm Inhibition : In a study focusing on Candida albicans, this compound demonstrated significant inhibition of biofilm formation at concentrations as low as 10 µg/ml. This suggests its potential use in treating fungal infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : After oral administration, this compound is absorbed and can be detected as glucuronide and sulfate conjugates in the bloodstream. This metabolic pathway is essential for understanding its bioavailability and efficacy in humans .

Comparative Table of Biological Activities

Eigenschaften

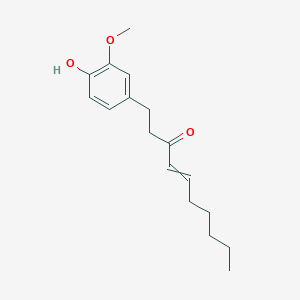

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.